

Batefenterol Structure-Activity Relationship (SAR) Studies: A Technical Guide

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Compound of Interest

Compound Name:	Batefenterol
CAS No.:	743461-65-6
Cat. No.:	B1667760

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol (formerly GSK961081) is a first-in-class inhaled bifunctional molecule that exhibits both muscarinic acetylcholine receptor antagonist and β 2-adrenoceptor agonist (MABA) activities. This dual pharmacology makes it a promising therapeutic agent for the treatment of chronic obstructive pulmonary disease (COPD) by providing bronchodilation through two distinct mechanisms. As a muscarinic antagonist, **batefenterol** blocks the bronchoconstrictor effects of acetylcholine on M3 receptors in the airways. Concurrently, as a β 2-adrenoceptor agonist, it stimulates Gs-protein coupled receptors, leading to airway smooth muscle relaxation. The development of **batefenterol** has involved extensive structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic profile for inhaled delivery. This technical guide provides an in-depth overview of the core SAR studies of **batefenterol**, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Structure-Activity Relationship of Batefenterol

The chemical structure of **batefenterol** is characterized by three key moieties: a muscarinic antagonist headgroup, a β 2-adrenoceptor agonist headgroup, and a linker connecting the two. SAR studies have systematically explored modifications of each of these components to achieve a balanced and potent dual pharmacology.

Table 1: In Vitro Potency of Batefenterol at Human Muscarinic and β 2-Adrenergic Receptors



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 2: Functional Activity of Batefenterol in Guinea Pig Tissues



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Table 3: In Vivo Bronchoprotective Effects of Inhaled Batefenterol in Guinea Pig

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Signaling Pathways of Batefenterol

Batefenterol's dual action targets two distinct G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.

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Batefenterol's Dual Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for key experiments cited in the development of **batefenterol**.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of **batefenterol** and its analogs for human M2, M3, and β_2 receptors.

Methodology:

- **Membrane Preparation:** Chinese Hamster Ovary (CHO-K1) cells stably transfected with human M2, M3, or β_2 receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
- **Assay Buffer:** A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding assay.
- **Radioligand:** A specific radioligand for each receptor is used (e.g., [^3H]-N-methylscopolamine for muscarinic receptors, [^3H]-dihydroalprenolol for β_2 receptors).
- **Competition Binding:** A fixed concentration of the radioligand is incubated with cell membranes in the presence of increasing concentrations of the test compound (**batefenterol** or its analogs).
- **Incubation:** The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional agonist activity of **batefenterol** and its analogs at the β 2-adrenergic receptor.

Methodology:

- Cell Culture: CHO-K1 cells stably expressing the human β 2-adrenergic receptor are seeded in multi-well plates.
- Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
- Stimulation: Cells are incubated with increasing concentrations of the test compound for a defined period at 37°C.
- Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
- cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay kit (e.g., ELISA or HTRF).
- Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

Guinea Pig Isolated Trachea Relaxation Assay

Objective: To evaluate the functional antagonist (M3) and agonist (β 2) activity of **batefenterol** in a native tissue preparation.

Methodology:

- Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings. The rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂/5% CO₂.
- Equilibration: The tracheal rings are allowed to equilibrate under a resting tension.
- M3 Antagonism: The rings are pre-contracted with a submaximal concentration of a muscarinic agonist (e.g., carbachol). Cumulative concentrations of the test compound are then added to assess its relaxant (antagonist) effect.

- β 2 Agonism: The rings are pre-contracted with a non-muscarinic spasmogen (e.g., histamine) in the presence of a muscarinic antagonist to isolate the β 2-mediated relaxation. Cumulative concentrations of the test compound are added to evaluate its agonist-induced relaxation.
- Data Recording: Changes in isometric tension are recorded using a force transducer.
- Data Analysis: The concentration of the test compound causing 50% of the maximal relaxation (EC50) is determined.

Batefenterol SAR Study Workflow

The discovery and optimization of **batefenterol** followed a structured experimental workflow.



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Experimental Workflow for **Batefenterol** SAR

Conclusion

The structure-activity relationship studies of **batefenterol** have successfully led to the identification of a potent and balanced dual-acting MABA molecule. Through systematic modifications of its chemical scaffold and a comprehensive suite of in vitro and in vivo assays, researchers were able to optimize its pharmacological profile for the treatment of COPD. The data and protocols presented in this guide offer valuable insights for scientists and researchers

in the field of respiratory drug discovery and development, providing a foundation for future investigations into novel multifunctional ligands.

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References

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